molecular formula C7H13ClN2O B1382553 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride CAS No. 1803606-83-8

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B1382553
CAS No.: 1803606-83-8
M. Wt: 176.64 g/mol
InChI Key: ANYNVJVGLLUJRL-UHFFFAOYSA-N
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Description

“(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine” is a compound with the molecular weight of 126.16 . It’s a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine” is 1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Biased Agonists of Serotonin Receptors

  • Antidepressant-like Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, were shown to have a preference for ERK1/2 phosphorylation in signal transduction assays. This class of compounds demonstrated high receptor affinity, significant selectivity, and favorable drug-like properties. One derivative, identified as NLX-204, exhibited potent antidepressant-like activity in preliminary in vivo studies, suggesting potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Receptor Occupancy Studies

  • 5-HT1A Receptor Antagonism : A study examining human brain in vivo occupancy by a novel 5-HT1A antagonist demonstrated that high occupancy could be achieved at doses producing minimal acute side effects, indicating potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Agonists of 5-HT2C Receptors

  • Neuropharmacological Effects : YM348, a potent and orally active 5-HT2C receptor agonist, was studied for its effects on penile erections and hypolocomotion in rats, with findings indicating its potential for treating disorders related to 5-HT2C receptor dysfunction (Kimura et al., 2004).

Synthesis and Cytotoxic Activity

  • Triterpenic Oxazoles : Unexpected triterpenic C17-[5-methyl-1,3]-oxazoles were synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating promising activity. This study highlights the potential of oxazole derivatives as cytotoxic agents in cancer research (Khusnutdinova et al., 2020).

Antifungal Activity

  • Oxadiazol Derivatives : A series of oxadiazol derivatives were synthesized and evaluated for their antifungal activity, showing significant effectiveness against various fungi, which suggests the utility of oxazolyl compounds in developing antifungal agents (Malhotra et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation .

Properties

IUPAC Name

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNVJVGLLUJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-83-8
Record name 5-Oxazolemethanamine, 2-ethyl-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride
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